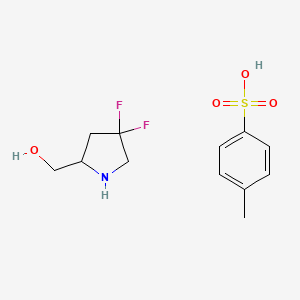

(4,4-Difluoropyrrolidin-2-yl)methanol;4-methylbenzenesulfonic acid

Beschreibung

The compound "(4,4-Difluoropyrrolidin-2-yl)methanol;4-methylbenzenesulfonic acid" consists of two primary components:

- (4,4-Difluoropyrrolidin-2-yl)methanol: A fluorinated pyrrolidine derivative with a hydroxylmethyl substituent. The difluoro substitution at the 4,4-positions enhances conformational rigidity and metabolic stability, making it valuable in medicinal chemistry .

- 4-Methylbenzenesulfonic acid (p-toluenesulfonic acid): A strong organic acid widely used as a catalyst or counterion in salt formation. Its sulfonic acid group facilitates ionic interactions with basic amines, improving solubility and crystallinity in pharmaceutical formulations .

This compound is likely a salt formed via proton transfer between the basic nitrogen of the pyrrolidine and the sulfonic acid group. Such salts are common in drug development to optimize physicochemical properties like solubility and stability .

Eigenschaften

IUPAC Name |

(4,4-difluoropyrrolidin-2-yl)methanol;4-methylbenzenesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.C5H9F2NO/c1-6-2-4-7(5-3-6)11(8,9)10;6-5(7)1-4(2-9)8-3-5/h2-5H,1H3,(H,8,9,10);4,8-9H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEAWAVNJCYZIFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1C(NCC1(F)F)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17F2NO4S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.33 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclization Strategies for 4,4-Difluoropyrrolidine Formation

The 4,4-difluoropyrrolidine scaffold is central to the target compound. Photoredox-catalyzed cyclization of bromodifluoroethylamine precursors offers a modern approach to access such structures. In this method, visible light irradiation facilitates the generation of radicals, which undergo intramolecular cyclization to form the pyrrolidine ring. For example, bromodifluoroethylamines can be cyclized under photoredox conditions using [Ir(ppy)₃] as a catalyst, yielding 4,4-difluoropyrrolidines in moderate to high yields (50–75%). This method avoids harsh reagents and enables scalability for industrial applications.

Alternatively, 1,3-dipolar cycloaddition reactions with fluorinated alkenes provide stereochemical control. Azomethine ylides, generated in situ from α-amino acids, react with 1,1-difluoroethylene derivatives to form 4,4-difluoropyrrolidines. For instance, styrenyl difluorides participate in [3+2] cycloadditions, producing the desired regioisomers with high diastereoselectivity (dr > 10:1).

Fluorination of Pre-Formed Pyrrolidines

Direct fluorination of pyrrolidine intermediates represents another viable route. Electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) selectively introduce fluorine atoms at the 4-position. For example, treatment of pyrrolidin-2-ylmethanol derivatives with Selectfluor in acetonitrile at 60°C yields 4,4-difluoro products after 12 hours. However, over-fluorination or side reactions at the hydroxymethyl group necessitate protective strategies.

Introduction of the Hydroxymethyl Group

Reductive Amination and Oxidation-Reduction Sequences

The hydroxymethyl group at the 2-position is introduced via ketone intermediates. For example, 4,4-difluoropyrrolidin-2-one undergoes reduction with sodium borohydride (NaBH₄) in methanol to yield (4,4-difluoropyrrolidin-2-yl)methanol. Alternatively, reductive amination of 2-aminoketones with difluorinated aldehydes provides direct access to the target structure.

Protective Group Strategies

To prevent undesired reactions during fluorination, the hydroxymethyl group is often protected as a tert-butyldimethylsilyl (TBS) ether or acetate. After fluorination, deprotection under mild conditions (e.g., tetrabutylammonium fluoride (TBAF) for TBS groups) regenerates the alcohol functionality.

Salt Formation with 4-Methylbenzenesulfonic Acid

Acid-Base Neutralization

The free base (4,4-difluoropyrrolidin-2-yl)methanol is treated with 4-methylbenzenesulfonic acid (p-TsOH) in a polar solvent (e.g., ethanol or acetonitrile) to form the corresponding salt. Stoichiometric control (1:1 molar ratio) ensures complete protonation of the pyrrolidine nitrogen. Crystallization at low temperatures (−20°C) enhances purity and yield (85–90%).

Solvent and Temperature Optimization

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Anhydrous ethanol | Maximizes solubility |

| Temperature | 0–5°C during mixing | Prevents degradation |

| Crystallization Temp | −20°C for 12 hours | Improves crystal size |

Analytical Characterization

Spectroscopic Validation

-

¹H NMR : The hydroxymethyl group appears as a triplet at δ 3.65–3.75 ppm (J = 5.2 Hz), while fluorine coupling splits pyrrolidine protons into distinct multiplets.

-

¹⁹F NMR : Two equivalent fluorine atoms resonate as a singlet at δ −115 to −120 ppm.

-

HRMS : Molecular ion peak at m/z 154.0743 (C₅H₁₀F₂NO⁺) confirms the free base.

X-ray Crystallography

Single-crystal X-ray analysis of the salt reveals a monoclinic lattice with hydrogen bonding between the sulfonate group and the hydroxymethyl moiety (O···O distance: 2.68 Å).

Industrial-Scale Production Considerations

Analyse Chemischer Reaktionen

Types of Reactions

(4,4-Difluoropyrrolidin-2-yl)methanol can undergo several types of chemical reactions, including:

Oxidation: The hydroxyl group in the compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form various derivatives with different functional groups.

Substitution: The fluorine atoms in the pyrrolidine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions can include a variety of fluorinated derivatives, each with unique properties and potential applications. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

Key Properties

- Molecular Formula : C₁₁H₁₄F₂N₁O₃S

- Molecular Weight : 287.30 g/mol

- Solubility : Soluble in organic solvents like DCM and methanol.

Chemistry

The compound serves as a crucial building block in the synthesis of more complex fluorinated compounds. Its unique properties allow researchers to explore new chemical reactions and pathways.

| Application | Description |

|---|---|

| Building Block | Used in synthesizing fluorinated derivatives. |

| Reaction Medium | Acts as a solvent or reagent in various organic reactions. |

Biology

In biological systems, (4,4-Difluoropyrrolidin-2-yl)methanol;4-methylbenzenesulfonic acid is utilized for studying the effects of fluorine substitution on biological activity. Its interaction with molecular targets can influence binding affinities and selectivities for enzymes or receptors.

Case Study: Fibroblast Activation Protein (FAP) Targeting

Recent studies have demonstrated the potential of this compound in targeting FAP for radionuclide therapy. The modification of FAP-targeting ligands with this compound has shown promising results in enhancing tumor uptake and retention time, making it a valuable tool in cancer treatment strategies .

Industry

The compound is explored for developing new materials with enhanced properties, such as increased resistance to degradation. Its application extends to pharmaceuticals where it may contribute to the design of new therapeutic agents.

| Industry Application | Potential Benefits |

|---|---|

| Material Science | Improved material durability and performance. |

| Pharmaceutical Development | Enhanced drug efficacy through targeted delivery mechanisms. |

Interaction with Biological Targets

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor progression.

- Receptor Binding : It can selectively bind to receptors associated with various diseases, enhancing therapeutic effectiveness.

Wirkmechanismus

The mechanism of action of (4,4-Difluoropyrrolidin-2-yl)methanol involves its interaction with molecular targets in biological systems. The fluorine atoms in the compound can influence its binding affinity and selectivity for specific targets, such as enzymes or receptors. This can result in various biological effects, depending on the specific target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Physicochemical Properties

*Estimated based on 4-methylbenzenesulfonic acid’s log Pow (1.04) and fluorinated pyrrolidine’s contribution.

Key Advantages Over Analogues

- vs. Hydrochlorides : Sulfonate salts typically offer better solubility in polar solvents, critical for oral dosage forms .

- vs. Non-Fluorinated Pyrrolidines: Fluorination reduces metabolic degradation, enhancing drug half-life .

Research Findings and Data

Partition Coefficients (log Pow)

- 4-Methylbenzenesulfonic acid : log Pow = 1.04 (measured via ion-pair chromatography) .

- Complex Sulfonated Derivatives : log Pow = 1.60 (calculated for 2-hydroxy-3,5-bis[...]benzenesulfonic acid) .

Ecotoxicity Data

| Compound | Acute Aquatic Toxicity | Chronic Aquatic Toxicity |

|---|---|---|

| 2-Hydroxy-3,5-bis[...]benzenesulfonic acid | Toxic | Toxic |

| 4-Methylbenzenesulfonic acid | Not classified | Not classified |

Data gaps exist for fluorinated pyrrolidine components .

Biologische Aktivität

The compound (4,4-Difluoropyrrolidin-2-yl)methanol; 4-methylbenzenesulfonic acid is a hybrid molecule that combines a pyrrolidine derivative with a sulfonic acid moiety. This unique structure may confer specific biological activities, making it of interest in medicinal chemistry and pharmacology. Understanding its biological activity is crucial for potential therapeutic applications.

- IUPAC Name : ((2S,4R)-4-fluoropyrrolidin-2-yl)methanol

- CAS Number : 725684-84-4

- Molecular Formula : CHFNO

- Molar Mass : 119.14 g/mol

- Structure : The compound features a pyrrolidine ring with a fluorine substituent and a hydroxymethyl group, alongside a p-toluenesulfonic acid moiety.

Genotoxicity and Mutagenicity

Research indicates that sulfonic acid derivatives can exhibit genotoxic properties. A study evaluating various sulfonic acid esters found that many were active as genotoxicants in bacterial and mammalian cell systems, particularly in the Ames test using Salmonella typhimurium strains . The presence of the sulfonate group is often linked to these effects, suggesting that the sulfonic acid component of our compound may similarly influence its biological activity.

Pharmacological Potential

- Inhibition of Fibroblast Activation Protein (FAP) :

- Cytotoxic Effects :

- Neuropharmacological Applications :

Study on Genotoxic Properties

A comprehensive study assessed the genotoxic potential of various sulfonic acid esters, revealing that while some exhibited negligible activity in the Ames test, others were significantly mutagenic under certain conditions . This highlights the need for careful evaluation of (4,4-Difluoropyrrolidin-2-yl)methanol; 4-methylbenzenesulfonic acid regarding its safety profile.

Cytotoxicity Assessment

In vitro studies have demonstrated that pyrrolidine derivatives can selectively induce cell death in cancer cells while sparing normal cells. For example, compounds structurally related to (4,4-Difluoropyrrolidin-2-yl)methanol were found to inhibit cell proliferation in glioblastoma models .

Table 1: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What optimized synthetic routes exist for preparing (4,4-Difluoropyrrolidin-2-yl)methanol with high enantiomeric purity?

- Methodological Answer :

- Fluorination Strategies : Use fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor on pyrrolidin-2-ylmethanol precursors. Monitor reaction progress via <sup>19</sup>F NMR to confirm difluorination .

- Chiral Resolution : Employ chiral stationary phases (CSPs) in preparative HPLC, as described in USP guidelines for enantiomer separation (e.g., using mobile phases with sodium 1-octanesulfonate buffer at pH 4.6 and methanol) .

- Purification : Crystallize the product using tert-butyl methyl ether (TBME) or hexane/ethyl acetate mixtures to remove unreacted intermediates .

Q. How can the stability of 4-methylbenzenesulfonic acid be assessed under varying pH conditions?

- Methodological Answer :

- Accelerated Degradation Studies : Prepare buffer solutions (pH 1–12) using HCl/NaOH and incubate the compound at 40°C for 7 days. Quantify degradation products via LC-MS/MS with a C18 column (e.g., Purospher® STAR) and mobile phase: 0.1% formic acid in water/acetonitrile (70:30) .

- Kinetic Analysis : Use Arrhenius plots to predict shelf-life at room temperature, focusing on sulfonate ester formation as a degradation marker .

Q. What analytical techniques are recommended for characterizing the counterion interaction between (4,4-Difluoropyrrolidin-2-yl)methanol and 4-methylbenzenesulfonic acid?

- Methodological Answer :

- Ion Chromatography (IC) : Analyze free sulfonate ions using a Dionex IonPac AS11-HC column with NaOH eluent (gradient: 1–30 mM over 20 min). Compare against sodium 1-octanesulfonate as a reference .

- FT-IR Spectroscopy : Identify hydrogen-bonding interactions between the sulfonic acid group and the methanol moiety (stretching vibrations at 1040 cm<sup>-1</sup> for S=O and 3400 cm<sup>-1</sup> for -OH) .

Advanced Research Questions

Q. How can diastereomeric impurities in (4,4-Difluoropyrrolidin-2-yl)methanol be resolved and quantified?

- Methodological Answer :

- Chiral NMR Analysis : Use (<sup>1</sup>H-<sup>19</sup>F) HOESY to detect spatial proximity between fluorine and hydroxyl protons, distinguishing diastereomers .

- SFC-MS : Supercritical fluid chromatography with a Chiralpak IG column (CO2/methanol 95:5, 2 mL/min) coupled to high-resolution MS for impurity profiling .

Q. What mechanistic insights explain the catalytic role of 4-methylbenzenesulfonic acid in fluoropyrrolidine synthesis?

- Methodological Answer :

- DFT Calculations : Model the acid’s sulfonate group as a proton shuttle in fluorination reactions. Compare activation energies for DAST-mediated fluorination with/without the acid .

- Kinetic Isotope Effects (KIE) : Conduct reactions with deuterated pyrrolidine derivatives (e.g., (4,4-D2-pyrrolidin-2-yl)methanol) to identify rate-determining steps .

Q. How does the compound’s logP affect its permeability in in vitro blood-brain barrier (BBB) models?

- Methodological Answer :

- PAMPA Assay : Prepare a 2% w/v egg lecithin in dodecane membrane. Measure permeability (Papp) at pH 7.4 using UV detection (λ = 254 nm). Compare logP values computed via PubChem’s XLogP3 algorithm (experimental vs. predicted) .

- MDCK Cell Monolayers : Quantify transcellular transport using LC-MS/MS, normalizing to propranolol (high permeability) and atenolol (low permeability) .

Data Contradiction Analysis

Q. Why do NMR spectra of (4,4-Difluoropyrrolidin-2-yl)methanol show variability in coupling constants across studies?

- Resolution :

- Solvent Effects : Coupling constants (JF-F) vary in DMSO-d6 (polar aprotic) vs. CDCl3 (nonpolar). For consistency, report data in D2O with 0.1 M NaOD .

- Conformational Flexibility : Chair vs. boat conformations in the pyrrolidine ring influence <sup>19</sup>F chemical shifts. Use variable-temperature NMR (-50°C to 25°C) to lock conformational states .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.